Ethylcyclobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

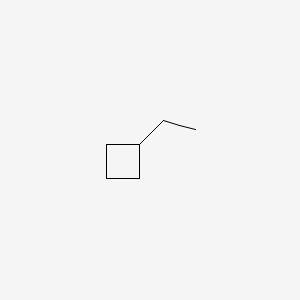

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

4806-61-5 |

|---|---|

Formule moléculaire |

C6H12 |

Poids moléculaire |

84.16 g/mol |

Nom IUPAC |

ethylcyclobutane |

InChI |

InChI=1S/C6H12/c1-2-6-4-3-5-6/h6H,2-5H2,1H3 |

Clé InChI |

NEZRFXZYPAIZAD-UHFFFAOYSA-N |

SMILES canonique |

CCC1CCC1 |

Description physique |

Liquid; [ChemSampCo MSDS] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylcyclobutane is a cycloalkane with the chemical formula C₆H₁₂. As a saturated hydrocarbon, it is a colorless and flammable liquid at room temperature. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a discussion of its characteristic chemical reactions. The information presented is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various reputable sources and provide a basis for understanding the behavior of this compound in different experimental and industrial settings.

General and Physical Properties

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₆H₁₂ | - | [1][2] |

| Molecular Weight | 84.16 | g/mol | [2][3] |

| Density | 0.7284 - 0.775 | g/cm³ | [1] |

| Boiling Point | 70.7 - 71 | °C | |

| Melting Point | -142.9 to -142.75 | °C | [1] |

| Vapor Pressure | 139 | mmHg at 25°C | [1] |

| Refractive Index | 1.425 | - | [1] |

| Physical Description | Colorless liquid | - | [3] |

Thermochemical and Solubility Properties

| Property | Value | Unit | Source(s) |

| Standard Enthalpy of Combustion (liquid) | -4017.1 ± 0.67 | kJ/mol | [4] |

| Enthalpy of Formation (liquid) | -58.95 ± 0.75 | kJ/mol | [4] |

| Octanol-Water Partition Coefficient (LogP) | 2.19650 - 3 | - | [1][3] |

| Water Solubility | Slightly soluble | - | |

| Solubility in Organic Solvents | Soluble in non-polar solvents | - |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation or reflux method. A small sample (approximately 5 mL) is heated in a flask with boiling chips. A thermometer is placed in the vapor phase above the liquid. The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point. The atmospheric pressure should also be recorded as it affects the boiling point.

Determination of Melting Point

Given that this compound is a liquid at room temperature with a very low melting point, this property would be determined using a cryostat. The sample would be cooled until it solidifies, and then slowly warmed. The temperature at which the solid begins to melt and the temperature at which it is completely liquid are recorded to give the melting point range.

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume. A calibrated pycnometer or a graduated cylinder and a precise balance are used. The mass of the empty container is measured, then the container is filled with a known volume of this compound and weighed again. The density is calculated by dividing the mass of the liquid by its volume.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and purity assessment of this compound. A small amount of the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The sample is then subjected to a strong magnetic field and radiofrequency pulses. The resulting spectrum provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A drop of liquid this compound is placed between two salt plates (e.g., NaCl) to form a thin film. The sample is then exposed to infrared radiation, and the absorption of specific frequencies is measured. The resulting spectrum will show characteristic absorption bands for C-H and C-C single bonds, consistent with the structure of an alkane.

Chemical Reactions and Pathways

As a cycloalkane, this compound undergoes reactions typical of saturated hydrocarbons, such as free-radical substitution and thermal decomposition. It is not known to be involved in biological signaling pathways.

Free-Radical Halogenation

This compound can undergo free-radical halogenation in the presence of a halogen (e.g., Cl₂ or Br₂) and UV light or heat. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. This reaction typically results in a mixture of halogenated products.

Caption: Free-radical halogenation mechanism of this compound.

Thermal Decomposition (Pyrolysis)

When subjected to high temperatures, this compound can undergo thermal decomposition, or pyrolysis. The strained cyclobutane ring can cleave to form smaller, more stable molecules. The primary decomposition pathway for cyclobutanes is typically a concerted, non-radical cleavage to form two ethylene molecules. For this compound, other fragmentation patterns are also possible.

Caption: Thermal decomposition pathway of this compound.

General Experimental Workflow for Property Determination

The logical flow for characterizing a chemical substance like this compound is outlined below.

Caption: General experimental workflow for chemical characterization.

References

synthesis of ethylcyclobutane

An In-depth Technical Guide to the Synthesis of Ethylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif is a valuable structural component in medicinal chemistry and drug discovery, prized for its ability to impart conformational rigidity and provide a three-dimensional scaffold that can mimic or replace other cyclic or aromatic systems. This compound, as a simple alkyl-substituted cyclobutane, serves as a fundamental building block for more complex derivatives. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways.

Synthetic Pathways

Two principal and reliable synthetic pathways for the preparation of this compound are detailed herein. The first begins with the readily available starting material diethyl malonate, proceeding through key intermediates such as cyclobutanecarboxylic acid. The second pathway utilizes cyclobutanone as the starting point, employing a Wittig reaction and subsequent hydrogenation.

Pathway 1: Synthesis from Diethyl Malonate

This pathway involves a multi-step sequence starting with the formation of a cyclobutane ring via malonic ester synthesis, followed by functional group manipulations to introduce the ethyl group.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

-

Materials: Diethyl malonate, sodium ethoxide (NaOEt), absolute ethanol (EtOH), 1,3-dibromopropane.

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Diethyl malonate is added dropwise to the cooled solution. Subsequently, 1,3-dibromopropane is added, and the mixture is refluxed. After completion of the reaction, the mixture is cooled, and the product is isolated by extraction and purified by distillation.

Step 2: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

-

Materials: Diethyl 1,1-cyclobutanedicarboxylate, potassium hydroxide (KOH), ethanol, water, hydrochloric acid (HCl).

-

Procedure: Diethyl 1,1-cyclobutanedicarboxylate is saponified by refluxing with a solution of potassium hydroxide in aqueous ethanol. After the reaction, the ethanol is removed by distillation. The remaining aqueous solution is cooled and acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid, which is then collected by filtration and recrystallized.

Step 3: Synthesis of Cyclobutanecarboxylic Acid [1]

-

Materials: 1,1-Cyclobutanedicarboxylic acid.

-

Procedure: 1,1-Cyclobutanedicarboxylic acid is placed in a distillation apparatus and heated. Decarboxylation occurs at elevated temperatures, and the resulting cyclobutanecarboxylic acid is collected by distillation.[1]

Step 4: Synthesis of Cyclobutylmethanol

-

Materials: Cyclobutanecarboxylic acid, lithium aluminum hydride (LiAlH4), anhydrous tetrahydrofuran (THF), dilute sulfuric acid.

-

Procedure: A solution of cyclobutanecarboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 in THF at 0 °C under an inert atmosphere. The mixture is then stirred at room temperature. After the reaction is complete, it is carefully quenched with water and then acidified with dilute sulfuric acid. The product, cyclobutylmethanol, is extracted and purified by distillation.

Step 5: Synthesis of Cyclobutylmethyl tosylate

-

Materials: Cyclobutylmethanol, p-toluenesulfonyl chloride (TsCl), pyridine.

-

Procedure: To a cooled solution of cyclobutylmethanol in pyridine, p-toluenesulfonyl chloride is added portion-wise. The mixture is stirred until the reaction is complete. The product is then isolated by extraction and purified.

Step 6: Synthesis of this compound

-

Materials: Cyclobutylmethyl tosylate, magnesium (Mg) turnings, ethyl bromide, anhydrous THF.

-

Procedure: An ethylmagnesium bromide (EtMgBr) solution is prepared in anhydrous THF. The cyclobutylmethyl tosylate is then added to the Grignard reagent. The reaction mixture is stirred, and upon completion, it is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and the this compound is purified by distillation.

| Step | Reactants | Product | Typical Yield (%) |

| 1 | Diethyl malonate, 1,3-Dibromopropane | Diethyl 1,1-cyclobutanedicarboxylate | 60-70 |

| 2 | Diethyl 1,1-cyclobutanedicarboxylate | 1,1-Cyclobutanedicarboxylic acid | 80-90 |

| 3 | 1,1-Cyclobutanedicarboxylic acid | Cyclobutanecarboxylic acid | 86-91[2] |

| 4 | Cyclobutanecarboxylic acid, LiAlH4 | Cyclobutylmethanol | >90 |

| 5 | Cyclobutylmethanol, TsCl | Cyclobutylmethyl tosylate | >90 |

| 6 | Cyclobutylmethyl tosylate, EtMgBr | This compound | 70-80 |

Pathway 2: Synthesis from Cyclobutanone

This pathway offers a more direct approach to the this compound skeleton from cyclobutanone via a Wittig reaction followed by hydrogenation.

Step 1: Synthesis of Ethylidenecyclobutane via Wittig Reaction

-

Materials: Ethyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium amide), anhydrous solvent (e.g., THF or DMSO), cyclobutanone.

-

Procedure: Under an inert atmosphere, ethyltriphenylphosphonium bromide is suspended in the anhydrous solvent. The strong base is added at a low temperature (e.g., 0 °C or room temperature, depending on the base) to generate the phosphorus ylide, indicated by a color change. Cyclobutanone is then added dropwise to the ylide solution. The reaction is stirred until completion, then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted and purified by distillation.

Step 2: Synthesis of this compound via Hydrogenation

-

Materials: Ethylidenecyclobutane, palladium on carbon (Pd/C) catalyst, solvent (e.g., ethanol or ethyl acetate), hydrogen gas (H2).

-

Procedure: Ethylidenecyclobutane is dissolved in the solvent in a hydrogenation vessel. The Pd/C catalyst is added, and the vessel is flushed with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically balloon pressure is sufficient) at room temperature until the starting material is consumed (monitored by TLC or GC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound, which can be further purified by distillation if necessary.

| Step | Reactants | Product | Typical Yield (%) |

| 1 | Cyclobutanone, Ethyltriphenylphosphonium bromide | Ethylidenecyclobutane | 70-85 |

| 2 | Ethylidenecyclobutane, H2, Pd/C | This compound | >95 |

Characterization of this compound

The final product, this compound, can be characterized using various spectroscopic methods.

Spectroscopic Data

-

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum of this compound is expected to show complex multiplets for the cyclobutane ring protons and a triplet and a quartet for the ethyl group. The cyclobutane protons will likely appear in the range of 1.5-2.2 ppm. The methyl protons of the ethyl group should appear as a triplet around 0.9 ppm, and the methylene protons as a quartet around 1.3 ppm.

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum should exhibit four distinct signals. The methyl carbon of the ethyl group is expected around 12 ppm, the methylene carbon of the ethyl group and the cyclobutane carbons attached to the ethyl group will appear in the range of 25-40 ppm, and the other cyclobutane carbons will be in a similar region.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound will be characterized by C-H stretching vibrations of the alkane functional group just below 3000 cm-1 and C-H bending vibrations around 1465 cm-1.[3]

-

MS (Mass Spectrometry): The mass spectrum of this compound will show a molecular ion peak (M+) at m/z = 84. Key fragmentation patterns would include the loss of an ethyl group (m/z = 55) and the loss of ethylene (m/z = 56).[4]

Conclusion

This technical guide has outlined two robust and well-documented synthetic routes for the preparation of this compound. The choice between the two pathways may depend on the availability of starting materials, scalability, and the specific requirements of the research. Both methods provide good to excellent yields and utilize standard organic chemistry transformations, making this compound an accessible building block for further synthetic endeavors in drug discovery and development. The provided experimental protocols and data serve as a valuable resource for scientists in the field.

References

An In-depth Technical Guide to the Molecular Structure of Ethylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylcyclobutane, a monosubstituted cycloalkane, presents a fascinating case study in conformational analysis, offering insights into the subtle interplay of steric and electronic effects that govern molecular geometry. This technical guide provides a comprehensive overview of the molecular structure of this compound, with a particular focus on its conformational isomers. The content herein is synthesized from experimental data obtained through vibrational spectroscopy (infrared and Raman) and computational chemistry studies, providing a robust framework for understanding the structural nuances of this molecule. This document adheres to stringent data presentation standards, including clearly structured tables for all quantitative data, detailed experimental protocols for key analytical methods, and mandatory visualizations of conformational pathways.

Conformational Analysis

This compound does not exist as a single, rigid structure. Instead, it is a dynamic equilibrium of several conformers, arising from the puckering of the cyclobutane ring and the rotation of the ethyl substituent. In the gas phase, this compound has been shown to exist as a mixture of at least three distinct conformers: equatorial-gauche , axial-gauche , and equatorial-cis .[1]

The puckered nature of the cyclobutane ring is a critical feature, adopted to relieve torsional strain that would be present in a planar conformation. This puckering creates two distinct positions for a substituent: equatorial, where the substituent points away from the ring, and axial, where it is more aligned with the axis of the ring.

The rotation of the ethyl group around the C-C bond connecting it to the cyclobutane ring introduces further isomerism, specifically gauche and cis (or trans) orientations relative to the ring.

Conformational Stability

Variable temperature Raman spectroscopy has been instrumental in determining the relative stabilities of the this compound conformers. In the gas phase, the equatorial-gauche conformer is the most stable.[1] The enthalpy difference between the equatorial-gauche and the next most stable conformer has been experimentally determined.[1]

Interestingly, the conformational preference is sensitive to the physical state. While the equatorial-gauche is favored in the gas phase, the equatorial-trans rotamer is the most stable in the liquid phase. In the annealed solid state, the equatorial-trans is the only conformer present.[1]

Molecular Geometry

The precise geometric parameters of the this compound conformers, including bond lengths, bond angles, and dihedral angles, have been determined through ab initio quantum mechanical calculations. These computational studies provide a detailed three-dimensional picture of each conformer.

Bond Lengths

The following table summarizes the key calculated bond lengths for the most stable conformers of this compound.

| Bond | Equatorial-Gauche (Å) | Axial-Gauche (Å) | Equatorial-Cis (Å) |

| C-C (ring) | Data not available | Data not available | Data not available |

| C-C (ethyl) | Data not available | Data not available | Data not available |

| C-H (ring) | Data not available | Data not available | Data not available |

| C-H (ethyl) | Data not available | Data not available | Data not available |

| C-C (ring-ethyl) | Data not available | Data not available | Data not available |

Note: Specific bond length values from the primary literature are not currently available.

Bond Angles

The calculated bond angles for the different conformers of this compound are presented in the table below.

| Angle | Equatorial-Gauche (°) | Axial-Gauche (°) | Equatorial-Cis (°) |

| ∠C-C-C (ring) | Data not available | Data not available | Data not available |

| ∠H-C-H (ring) | Data not available | Data not available | Data not available |

| ∠H-C-H (ethyl) | Data not available | Data not available | Data not available |

| ∠C-C-C (ethyl) | Data not available | Data not available | Data not available |

| ∠C(ring)-C(ring)-C(ethyl) | Data not available | Data not available | Data not available |

Note: Specific bond angle values from the primary literature are not currently available.

Dihedral Angles

The puckering of the cyclobutane ring and the orientation of the ethyl group are best described by dihedral angles.

| Dihedral Angle | Equatorial-Gauche (°) | Axial-Gauche (°) | Equatorial-Cis (°) |

| Ring Puckering Angle | Data not available | Data not available | Data not available |

| C(ring)-C(ring)-C-C (ethyl) | Data not available | Data not available | Data not available |

Note: Specific dihedral angle values from the primary literature are not currently available.

Experimental Protocols

The structural characterization of this compound relies on a combination of spectroscopic techniques and computational methods.

Vibrational Spectroscopy (Infrared and Raman)

Methodology:

Mid-infrared spectra of gaseous and polycrystalline solid this compound were recorded, along with the far-infrared spectrum of the annealed solid. Raman spectra of the liquid and annealed solid phases were also obtained.[1]

-

Sample Preparation: For gas-phase measurements, a sample of this compound was introduced into a gas cell. For solid-phase measurements, the sample was condensed onto a cold window.

-

Instrumentation: A Fourier transform infrared (FTIR) spectrometer was used for the infrared measurements, and a laser Raman spectrometer was used for the Raman studies.

-

Data Analysis: The vibrational frequencies observed in the spectra were assigned to the normal modes of the different conformers. A normal coordinate analysis, aided by ab initio force field calculations, was performed to support the vibrational assignments.

Ab Initio Calculations

Methodology:

To obtain detailed structural parameters and relative energies of the conformers, ab initio molecular orbital calculations were performed.

-

Software: A quantum chemistry software package such as Gaussian is typically used for these calculations.

-

Level of Theory and Basis Set: Calculations have been carried out with different basis sets up to MP2/6-31G.[1] This notation refers to Møller-Plesset perturbation theory of the second order with the 6-31G basis set, which includes polarization functions on heavy atoms.

-

Calculations Performed:

-

Geometry Optimization: The molecular geometry of each conformer was optimized to find the lowest energy structure.

-

Frequency Calculations: Vibrational frequencies were calculated to confirm that the optimized structures correspond to energy minima and to aid in the assignment of experimental vibrational spectra.

-

Energy Calculations: The relative energies of the conformers were calculated to determine their relative stabilities.

-

Visualizations

Conformational Equilibrium of this compound

The following diagram illustrates the equilibrium relationship between the major conformers of this compound in the gas phase.

Conclusion

The molecular structure of this compound is characterized by a dynamic equilibrium between multiple conformers. The equatorial-gauche conformer is the most stable in the gas phase, a preference that shifts in the liquid and solid states. The determination of its detailed molecular geometry has been achieved through a synergistic approach combining vibrational spectroscopy and ab initio calculations. This technical guide provides a foundational understanding of the structural chemistry of this compound, which is essential for researchers in fields ranging from fundamental chemical physics to applied drug development, where molecular conformation can significantly impact biological activity.

References

physical properties of ethylcyclobutane

An In-depth Technical Guide to the Physical Properties of Ethylcyclobutane

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented with a focus on clarity and practical application, including detailed experimental protocols for the determination of these properties.

This compound is a cycloalkane with the molecular formula C6H12[1][2][3][4][5][6][7]. It is a liquid at standard temperature and pressure[2]. The molecular structure consists of a cyclobutane ring substituted with an ethyl group.

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below. It is important to note that slight variations in reported values can exist across different sources due to minor differences in experimental conditions.

| Property | Value | Units | Source(s) |

| Molecular Formula | C6H12 | [1][2][3][4][5][6][7] | |

| Molecular Weight | 84.16 | g/mol | [1][2][3][5][6][7][8][9] |

| Density | 0.775 | g/cm³ | [1] |

| 0.745 | g/mL | [8] | |

| 0.7232 | [10] | ||

| Boiling Point | 70.7 | °C (at 760 mmHg) | [1] |

| 71 | °C | [8] | |

| 70.65 | °C | [10] | |

| Melting Point | -142.75 | °C | [1][10] |

| -143 | °C | [8] | |

| Refractive Index | 1.425 | [1] | |

| 1.402 | [8] | ||

| 1.3994 | [10] | ||

| Vapor Pressure | 139 | mmHg (at 25°C) | [1] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the characterization of a compound. The following sections detail the standard experimental methodologies for measuring the key physical properties of a liquid such as this compound.

Density Determination using Pycnometry

Pycnometry is a precise method for determining the density of liquids[11][12][13]. The technique relies on a glass flask with a specific, accurately known volume, known as a pycnometer[12][14].

Protocol:

-

Cleaning and Drying: The pycnometer and its stopper are thoroughly cleaned and dried.

-

Mass of Empty Pycnometer: The mass of the empty, dry pycnometer (m₀) is accurately measured using an analytical balance.

-

Mass of Pycnometer with a Reference Liquid: The pycnometer is filled with a reference liquid of a known density (e.g., distilled water), ensuring no air bubbles are present. The stopper, which has a capillary hole, is inserted, allowing excess liquid to escape. The exterior of the pycnometer is carefully dried, and its total mass (m₁) is measured.

-

Volume Calculation: The volume of the pycnometer (V) is calculated using the known density of the reference liquid (ρ_ref) and the mass of the liquid it holds (m₁ - m₀).

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with the sample liquid (this compound). The same procedure of filling, stoppering, and drying is followed, and the total mass (m₂) is measured.

-

Density Calculation: The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = (m₂ - m₀) / V[11]. All measurements should be conducted at a constant, recorded temperature as density is temperature-dependent[12].

Gas pycnometry, often using helium, is another technique primarily used for determining the skeletal density of solids but can be adapted for liquids[15][16].

Refractive Index Determination using Refractometry

Refractometry measures the refractive index of a substance, which is a fundamental physical property related to how light passes through it[17][18][19][20]. This technique is based on Snell's law of refraction[21].

Protocol:

-

Instrument Calibration: The refractometer, such as an Abbe refractometer, is calibrated using a standard sample with a known refractive index.

-

Sample Application: A few drops of the liquid sample (this compound) are placed on the surface of the measuring prism.

-

Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the instrument until the boundary line between the light and dark regions aligns with the crosshairs in the eyepiece.

-

Reading the Value: The refractive index is read directly from the instrument's scale.

-

Temperature Control: The measurement is highly sensitive to temperature, so it is crucial to maintain a constant temperature, typically using a water bath or a Peltier temperature control system integrated into the instrument[19][21]. The refractive index is usually reported at a standard temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm)[19][22].

Vapor Pressure Determination using the Isoteniscope Method

The isoteniscope is an apparatus used to measure the vapor pressure of a liquid as a function of temperature[23][24][25][26].

Protocol:

-

Sample Preparation: The bulb of the isoteniscope is filled to about two-thirds with the liquid sample (this compound)[23].

-

Degassing: Any dissolved gases in the sample are removed by boiling the liquid under reduced pressure and allowing the vapor to flush out the non-condensable gases[23].

-

System Assembly: The isoteniscope is placed in a constant-temperature bath and connected to a manometer and a pressure control system.

-

Equilibration: The temperature of the bath is set and allowed to stabilize. The pressure in the system is adjusted so that the liquid levels in the U-tube of the isoteniscope are equal.

-

Pressure Measurement: When the liquid levels are equal, the vapor pressure of the sample at that temperature is equal to the pressure in the system, which is read from the manometer[24].

-

Data Collection: This process is repeated at various temperatures to obtain a vapor pressure curve for the substance.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of this compound.

Caption: Experimental workflow for determining physical properties.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C6H12 | CID 252322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclobutane, ethyl- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. Cyclobutane, ethyl- [webbook.nist.gov]

- 6. Cyclobutane, ethyl- [webbook.nist.gov]

- 7. Cyclobutane, ethyl- [webbook.nist.gov]

- 8. This compound [stenutz.eu]

- 9. Cyclobutane, ethyl- (CAS 4806-61-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. ethyl-cyclobutane [chembk.com]

- 11. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]

- 12. fpharm.uniba.sk [fpharm.uniba.sk]

- 13. mt.com [mt.com]

- 14. che.utah.edu [che.utah.edu]

- 15. measurlabs.com [measurlabs.com]

- 16. merlin-pc.com [merlin-pc.com]

- 17. schmidt-haensch.com [schmidt-haensch.com]

- 18. scribd.com [scribd.com]

- 19. athabascau.ca [athabascau.ca]

- 20. xylemanalytics.com [xylemanalytics.com]

- 21. Basics of refractometry | Anton Paar Wiki [wiki.anton-paar.com]

- 22. Refractometer - Wikipedia [en.wikipedia.org]

- 23. hj.hi.is [hj.hi.is]

- 24. tccc.iesl.forth.gr [tccc.iesl.forth.gr]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Isoteniscope - Wikipedia [en.wikipedia.org]

Ethylcyclobutane (CAS Number: 4806-61-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethylcyclobutane (C₆H₁₂), a cycloalkane with the CAS number 4806-61-5. This document consolidates critical data on its chemical and physical properties, safety and handling, and detailed experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound is a flammable, colorless liquid.[1] Its key physical and chemical properties are summarized in the tables below, compiled from various sources.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ | [2][3][4] |

| Molecular Weight | 84.16 g/mol | [2][3][5] |

| Boiling Point | 70.7 °C at 760 mmHg | [2][6] |

| Melting Point | -116 °C to -142.9 °C | [4][7] |

| Density | 0.728 - 0.775 g/cm³ at 20-25 °C | [2][8] |

| Refractive Index | 1.402 - 1.425 | [2][4][8] |

| Vapor Pressure | 138 - 139 mmHg at 25 °C | [2][6] |

| Flash Point | -34.5 °C to -11.7 °C | [6] |

| Solubility | Slightly soluble in water | [7] |

Thermodynamic and Spectroscopic Data

| Property | Value | Source(s) |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4017.1 ± 0.67 kJ/mol | [4] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -26.3 ± 1.1 kJ/mol | [4] |

| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | -58.95 ± 0.75 kJ/mol | [4] |

| Ionization Energy | 9.38 ± 0.0 eV | [6] |

| Kovats Retention Index (Standard non-polar) | 619.37, 621 | [5] |

Safety and Handling

This compound is a hazardous substance that requires careful handling. It is classified as a flammable liquid and a volatile organic compound (VOC).[7]

Hazard Identification and Precautionary Measures

-

Health Risks : May cause skin irritation and respiratory problems upon prolonged inhalation.[7] Overexposure can lead to anesthetic effects such as drowsiness, dizziness, and headache.[1] It is also considered a neurotoxin.[1]

-

Safety Precautions : Wear personal protective equipment (PPE), including gloves, masks, and safety goggles.[7][9] Work in a well-ventilated area.[7]

-

Fire and Explosion Hazard : this compound is a very dangerous fire and explosion hazard when exposed to heat or flame.[10] It can react violently with strong oxidizing agents.[7][10]

-

Fire-fighting Measures : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[9] Wear a self-contained breathing apparatus if necessary.[9]

Accidental Release and Disposal

In case of a spill, prevent further leakage if it is safe to do so.[9] Collect the spilled material for disposal.[9] All chemical waste should be disposed of in accordance with local regulations.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of this compound. The following sections provide plausible methodologies based on established organic chemistry principles.

Synthesis of this compound

A potential synthetic route to this compound involves the preparation of a suitable cyclobutyl ketone, followed by a Wolff-Kishner reduction. An alternative pathway could involve a Grignard reaction, dehydration, and subsequent hydrogenation.

Ethyl cyclobutyl ketone can be synthesized from cyclobutanecarboxylic acid.

Protocol:

-

Acid Chloride Formation : In a fume hood, place cyclobutanecarboxylic acid (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Carefully add thionyl chloride (1.2-1.5 equivalents). Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. Remove the excess thionyl chloride by distillation to obtain crude cyclobutanecarbonyl chloride.[7]

-

Cuprate Formation : In a separate dry flask under an inert atmosphere (e.g., argon), suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether or THF at 0 °C. Add methyllithium (1.0 equivalent) dropwise.

-

Ketone Synthesis : Cool the cuprate solution to -78 °C. Dissolve the crude cyclobutanecarbonyl chloride in anhydrous ether/THF and add it dropwise to the stirred cuprate solution. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layers with water and brine, and dry over anhydrous magnesium sulfate. After filtration and solvent removal, the resulting ethyl cyclobutyl ketone can be purified by distillation.[7]

The Wolff-Kishner reduction converts the carbonyl group of the ketone into a methylene group.[11][12]

Protocol (Huang-Minlon Modification):

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl cyclobutyl ketone (1.0 equivalent), 85% hydrazine hydrate (excess), and sodium hydroxide (3.0 equivalents) in diethylene glycol as the solvent.[11][12]

-

Heat the mixture to reflux to form the hydrazone.

-

After hydrazone formation is complete (can be monitored by TLC or GC), arrange the apparatus for distillation and remove the water and excess hydrazine.

-

Increase the reaction temperature to approximately 200 °C to facilitate the decomposition of the hydrazone, leading to the formation of this compound and nitrogen gas.[11][12]

-

After the reaction is complete, cool the mixture and extract the this compound with a suitable organic solvent (e.g., pentane).

-

Wash the organic extract with water and brine, then dry over an anhydrous drying agent.

Purification of this compound

Due to its relatively low boiling point, fractional distillation is an effective method for purifying this compound from less volatile impurities.[2][3][5]

Protocol:

-

Apparatus Setup : Assemble a fractional distillation apparatus. The distilling flask should contain the crude this compound and a few boiling chips. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for condensation and vaporization.[13]

-

Distillation : Gently heat the distilling flask. The vapor will rise through the fractionating column, undergoing multiple condensation and vaporization cycles, which enriches the vapor in the more volatile component (this compound).[13]

-

Fraction Collection : Monitor the temperature at the top of the column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (70.7 °C at atmospheric pressure).[2][6]

Analytical Protocols

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.[14]

Protocol:

-

Instrumentation :

-

Gas Chromatograph : Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column : A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbons.[14]

-

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program : Start at 40 °C, hold for 2 minutes, then ramp up to 150 °C at a rate of 10 °C/min.

-

Split Ratio : 50:1

-

-

MS Conditions (if applicable) :

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Mass Range : m/z 35-200.

-

Ion Source Temperature : 230 °C.

-

Transfer Line Temperature : 280 °C.

-

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent (e.g., pentane or hexane).

-

Analysis : Inject the sample into the GC. The retention time and the mass spectrum of the eluting peak can be used to identify and quantify this compound. The mass spectrum is expected to show characteristic fragmentation patterns for C₆H₁₂ isomers.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Ethyl Group (CH₃) : A triplet around 0.9 ppm.

-

Ethyl Group (CH₂) : A quartet around 1.3 ppm.

-

Cyclobutane Ring Protons : A series of multiplets in the range of 1.6-2.1 ppm. The proton on the carbon attached to the ethyl group would be a multiplet at the lower field end of this range.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Ethyl Group (CH₃) : A signal around 12 ppm.

-

Ethyl Group (CH₂) : A signal around 28 ppm.

-

Cyclobutane Ring (CH attached to ethyl) : A signal around 38 ppm.

-

Cyclobutane Ring (other CH₂) : Signals in the range of 20-25 ppm.

Reactivity

The reactivity of this compound is characteristic of cycloalkanes.

-

Oxidation : It can react violently with strong oxidizing agents.[7][10] Controlled oxidation at low temperatures can lead to a variety of oxygenated products.[17][18]

-

Thermal Decomposition (Pyrolysis) : At high temperatures, this compound can undergo thermal decomposition. The pyrolysis of cyclobutane derivatives typically involves ring-opening to form alkenes.[19][20] For this compound, this could lead to the formation of ethylene and 1-butene, among other products.

Conclusion

This technical guide has provided a comprehensive overview of this compound (CAS 4806-61-5), including its physical and chemical properties, safety information, and detailed experimental protocols for its synthesis, purification, and analysis. The data and procedures presented are intended to support the work of researchers, scientists, and drug development professionals in their various applications of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. vlab.amrita.edu [vlab.amrita.edu]

- 3. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. youtube.com [youtube.com]

- 5. Purification [chem.rochester.edu]

- 6. Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga.. [askfilo.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Cas 3019-25-8,CYCLOBUTYL METHYL KETONE | lookchem [lookchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Developing the Low-Temperature Oxidation Mechanism of Cyclopentane: An Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Pyrolysis of tricyclic cyclobutane-fused sulfolanes as a route to cis-1,2-divinyl compounds and their Cope-derived products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Thermodynamic Properties of Ethylcyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of ethylcyclobutane. The information is compiled from peer-reviewed scientific literature and established chemical databases, presenting quantitative data in a structured format for ease of comparison and use in research and development.

Core Thermodynamic Data

The thermodynamic properties of this compound have been determined through various experimental and computational methods. Key data points are summarized in the tables below.

Table 1: Enthalpy and Entropy Data for this compound

| Thermodynamic Property | State | Value | Units | Reference(s) |

| Standard Enthalpy of Combustion, ΔcH° | Liquid | -4017.1 ± 0.67 | kJ/mol | [1][2] |

| Standard Enthalpy of Formation, ΔfH° | Liquid | -58.95 ± 0.75 | kJ/mol | [1][2] |

| Standard Enthalpy of Formation, ΔfH° | Gas | -26.3 ± 1.1 | kJ/mol | [1] |

| Enthalpy of Vaporization, ΔvapH° | - | 32. ± 1. | kJ/mol | [3][4] |

| Enthalpy of Vaporization (at 343.9 K) | - | 28.67 | kJ/mol | [3][4] |

| Standard Enthalpy of Combustion (at 298.15 K) | Liquid | -960.11 ± 0.16 | kcal/mol | [5][6][7] |

| Enthalpy of Vaporization (estimated) | - | 7.8 ± 0.2 | kcal/mol | [5] |

| Ionization Energy | - | 9.38 ± 0.05 | eV | [2] |

Note: Values may be converted from original reported units. Standard conditions are 298.15 K and 1 bar.

Table 2: Heat Capacity of Gaseous this compound

| Temperature (K) | Constant Pressure Heat Capacity, Cp (J/mol·K) | Reference(s) |

| 50 | 40.50 | [1][8] |

| 100 | 57.46 | [1][8] |

| 150 | 72.52 | [1][8] |

| 200 | 87.32 | [1][8] |

| 273.15 | 113.1 | [1][8] |

| 298.15 | 122.8 | [1][8] |

| 300 | 123.5 | [1][8] |

| 400 | 162.7 | [1][8] |

| 500 | 197.4 | [1][8] |

| 600 | 226.3 | [1][8] |

| 700 | 250.5 | [1][8] |

| 800 | 271.0 | [1][8] |

| 900 | 288.5 | [1][8] |

| 1000 | 303.5 | [1][8] |

| 1100 | 316.5 | [1][8] |

| 1200 | 327.8 | [1][8] |

| 1300 | 337.5 | [1][8] |

| 1400 | 346.0 | [1][8] |

| 1500 | 353.3 | [1][8] |

| 1750 | 367.9 | [1][8] |

| 2000 | 378.5 | [1][8] |

| 2250 | 386.4 | [1][8] |

| 2500 | 392.3 | [1][8] |

| 2750 | 396.9 | [1][8] |

| 3000 | 400.5 | [1][8] |

Table 3: Physical Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Weight | 84.1613 | g/mol | [9] |

| Boiling Point (at 760 mmHg) | 70.7 | °C | [9] |

| Boiling Point | 343.8 ± 0.1 | K | [3] |

| Melting Point | -142.75 | °C | [9] |

| Melting Point | 130.2 ± 0.4 | K | [3] |

| Density | 0.775 | g/cm³ | [9] |

| Vapor Pressure (at 25°C) | 139 | mmHg | [9] |

| Refractive Index | 1.425 | - | [9] |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise experimental techniques. The following sections detail the methodologies for the key experiments cited.

Oxygen-Bomb Combustion Calorimetry

This method is used to determine the enthalpy of combustion (ΔcH°) of a substance.

Apparatus:

-

A high-pressure stainless steel vessel (the "bomb").

-

A sample holder (crucible), typically made of platinum or quartz.

-

An ignition system with a fusible wire.

-

A water bath (calorimeter) with a precise thermometer and a stirrer.

-

An outer insulating jacket to minimize heat exchange with the surroundings.

Procedure:

-

Sample Preparation: A precisely weighed sample of this compound (a volatile liquid) is encapsulated in a gelatin capsule or a container made of a material with a known heat of combustion to prevent evaporation.

-

Bomb Assembly: The capsule is placed in the crucible. A fuse wire of known length and mass is attached to the electrodes within the bomb, positioned to ensure ignition of the sample.

-

Oxygen Charging: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Post-Experiment Analysis: The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The remaining length of the fuse wire is measured to determine the amount that burned. The bomb washings are collected to analyze for the formation of nitric and sulfuric acids.

Data Analysis: The total heat released is calculated from the temperature rise of the calorimeter system (water and bomb). Corrections are applied for the heat of combustion of the fuse wire and the heat of formation of acids. The standard enthalpy of combustion of this compound is then calculated from the corrected total heat released and the mass of the sample.

Ebulliometric Vapor Pressure Measurement

Ebulliometry is a dynamic method for determining the vapor pressure of a liquid by measuring its boiling point at various controlled pressures.

Apparatus:

-

An ebulliometer, which is a specialized piece of glassware designed to maintain equilibrium between a boiling liquid and its vapor.

-

A pressure control system capable of maintaining a stable pressure.

-

A high-precision temperature measurement device (e.g., a platinum resistance thermometer).

-

A condenser to return the vapor to the liquid phase.

Procedure:

-

Sample Loading: A pure sample of this compound is placed in the ebulliometer.

-

Degassing: The sample is typically degassed to remove any dissolved air which could affect the vapor pressure reading.

-

Pressure and Temperature Control: The pressure in the system is set and maintained at a specific value. The liquid is then heated to its boiling point.

-

Equilibrium Measurement: The temperature of the boiling liquid is measured once it stabilizes, indicating that the liquid and vapor phases are in equilibrium. This temperature corresponds to the boiling point at the set pressure.

-

Data Collection: The procedure is repeated at various pressures to obtain a set of corresponding boiling points.

Data Analysis: The experimental vapor pressure and temperature data are then fitted to empirical equations such as the Antoine or Cox equation. These equations can be used to interpolate or extrapolate the vapor pressure at other temperatures.

The enthalpy of vaporization (ΔvapH°) can be derived from the vapor pressure data using the Clausius-Clapeyron equation, which relates the slope of the natural logarithm of vapor pressure versus the inverse of temperature to the enthalpy of vaporization.

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key thermodynamic properties of this compound.

Logical Relationship of Thermodynamic Properties

The following diagram illustrates the relationship between the experimentally determined and derived thermodynamic properties of this compound.

References

- 1. Clausius–Clapeyron relation - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 4. researchgate.net [researchgate.net]

- 5. Clausius-Clapeyron Equation | ChemTalk [chemistrytalk.org]

- 6. The Clausius-Clapeyron Equation [chemed.chem.purdue.edu]

- 7. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 8. Ebulliometric Determination of Vapour Pressure (Theory) : Chemical Engineering : Chemical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

ethylcyclobutane spectroscopy data (IR, NMR, Mass Spec)

An In-depth Technical Guide to the Spectroscopy of Ethylcyclobutane

This guide provides a comprehensive overview of the spectroscopic data for this compound (C₆H₁₂), including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed spectroscopic information and experimental methodologies for this compound.

Introduction

This compound is a cycloalkane with the molecular formula C₆H₁₂ and a molecular weight of 84.16 g/mol . Its structure consists of a four-membered cyclobutane ring substituted with an ethyl group. Understanding its spectroscopic properties is crucial for its identification, characterization, and analysis in various chemical and pharmaceutical applications. The CAS Registry Number for this compound is 4806-61-5.[1][2][3]

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides information about its functional groups and molecular vibrations. The gas-phase IR spectrum, available from the National Institute of Standards and Technology (NIST), exhibits characteristic C-H stretching and bending vibrations for the alkane structure.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | Asymmetric C-H stretching in CH₃ and CH₂ groups |

| ~2870 | Strong | Symmetric C-H stretching in CH₃ and CH₂ groups |

| ~1465 | Medium | CH₂ scissoring and CH₃ asymmetric bending |

| ~1380 | Medium | CH₃ symmetric bending (umbrella mode) |

| ~890 - 920 | Variable | Cyclobutane ring vibrations |

Data sourced from the NIST WebBook.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively. While experimental spectra from a centralized database like the Spectral Database for Organic Compounds (SDBS) were not available for this compound, typical chemical shift ranges for similar cycloalkanes can be used for prediction and interpretation.

Predicted ¹H NMR Data for this compound

Due to the complexity of the overlapping signals and spin-spin coupling in the cyclobutane ring, a detailed prediction is challenging without experimental data. However, general regions for the proton signals can be estimated:

-

-CH₃ group (ethyl): A triplet around 0.8-1.0 ppm.

-

-CH₂- group (ethyl): A quartet around 1.2-1.5 ppm.

-

Cyclobutane ring protons: A series of complex multiplets between 1.5 and 2.2 ppm.

Predicted ¹³C NMR Data for this compound

The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~12-15 |

| -CH₂- (ethyl) | ~28-32 |

| CH (on the ring, attached to ethyl) | ~35-40 |

| CH₂ (on the ring, adjacent to substitution) | ~22-26 |

| CH₂ (on the ring, opposite to substitution) | ~18-22 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion (M⁺) and various fragment ions, which are useful for determining its molecular weight and structure. The mass spectrum is available from the NIST WebBook.[3]

Table 3: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 84 | Moderate | [C₆H₁₂]⁺ (Molecular Ion) |

| 56 | High | [C₄H₈]⁺ (Loss of ethylene) |

| 55 | High | [C₄H₇]⁺ (Loss of ethyl radical) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 29 | High | [C₂H₅]⁺ (Ethyl cation) |

| 28 | Base Peak | [C₂H₄]⁺ (Ethylene) |

Data sourced from the NIST WebBook.[3]

Experimental Protocols

Infrared (IR) Spectroscopy

A general protocol for obtaining the IR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: Ensure the sample is pure and dry.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Measurement: A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

-

Data Acquisition: The spectrum is recorded by passing an infrared beam through the sample. A background spectrum of the salt plates (or the solvent) is recorded separately and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid sample:

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used.

-

Data Acquisition: The NMR tube is placed in the spectrometer probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is usually applied during ¹³C NMR acquisition to simplify the spectrum.

Mass Spectrometry (MS)

A typical protocol for obtaining an electron ionization (EI) mass spectrum of a volatile liquid like this compound is:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct inlet system.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Visualization of Spectroscopic Processes

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis of a chemical compound.

Fragmentation Pathway of this compound in Mass Spectrometry

Caption: Proposed fragmentation of this compound in EI-MS.

References

Conformational Landscape of Ethylcyclobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive conformational analysis of ethylcyclobutane, a fundamental saturated heterocyclic scaffold relevant in medicinal chemistry and materials science. Through a synthesis of experimental data and computational modeling, this document elucidates the conformational preferences, structural parameters, and energy barriers that govern the dynamic behavior of this molecule. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental and computational protocols are provided, offering a practical framework for related research. Furthermore, key conformational pathways are visualized using Graphviz to facilitate a deeper understanding of the underlying molecular dynamics.

Introduction

The cyclobutane ring, a four-membered carbocycle, is a prevalent structural motif in numerous biologically active compounds and functional materials. Unlike its planar representation in simple line-angle formulas, the cyclobutane ring is puckered to alleviate torsional strain.[1][2][3] Substitution on the ring, as in the case of this compound, introduces additional conformational complexity, including the orientation of the substituent and the rotational isomerism of the ethyl group. A thorough understanding of the conformational landscape of this compound is crucial for predicting its physicochemical properties, reactivity, and interactions in biological systems. This guide integrates findings from spectroscopic and computational studies to present a detailed analysis of its stable conformers and the energetic barriers separating them.

Conformational Isomers of this compound

This compound primarily exists as a mixture of conformers arising from two main degrees of freedom: the puckering of the cyclobutane ring and the rotation around the C-C bond of the ethyl substituent. The cyclobutane ring can exist in a puckered conformation where the ethyl group can occupy either an equatorial or an axial position. Furthermore, the ethyl group itself can adopt different rotational conformations (rotamers), typically described as gauche and anti (or trans).

Spectroscopic evidence, primarily from infrared and Raman spectroscopy, indicates the coexistence of multiple conformers in the fluid phase (gas and liquid).[4][5] However, in the annealed solid phase, only the most stable conformer, the equatorial-gauche form, is observed.[4] The primary conformers of this compound are:

-

Equatorial-Gauche: The ethyl group is in the equatorial position, and the methyl group of the ethyl substituent is in a gauche orientation relative to the C-H bond of the cyclobutane ring. This is the most stable conformer.[4]

-

Axial-Gauche: The ethyl group is in the axial position, with the methyl group in a gauche orientation.

-

Equatorial-Cis (or Equatorial-Anti): The ethyl group is in the equatorial position, and the methyl group is in a cis or anti (eclipsed or nearly eclipsed) orientation.

Quantitative Conformational Data

The following tables summarize the key quantitative data obtained from experimental and computational studies on the conformational analysis of this compound.

Table 1: Relative Energies and Population of this compound Conformers

| Conformer | ΔH (kcal/mol) | ΔH (cm⁻¹) | Population at 298 K (%) | Reference |

| Equatorial vs. Axial | 0.42 ± 0.14 | 147 ± 50 | Equatorial favored | [4] |

Table 2: Energy Barriers for Conformational Interconversion

| Interconversion | Barrier (kcal/mol) | Barrier (cm⁻¹) | Reference |

| Equatorial to Axial | 1.52 | 531 | [4] |

| Methyl Group Internal Rotation | 3.40 | 1190 | [4] |

Table 3: Structural Parameters of this compound Conformers

| Parameter | Equatorial Conformer | Axial Conformer | Reference |

| Puckering Angle (°) | 21.3 | 17.8 | [4] |

Experimental and Computational Methodologies

Experimental Protocols

Vibrational spectroscopy is a powerful tool for identifying and quantifying the different conformers of a molecule in various phases.

-

Sample Preparation: For gas-phase studies, the this compound sample is introduced into a gas cell with appropriate windows (e.g., KBr for mid-infrared). For liquid-phase studies, the neat liquid is used. For solid-phase studies, the sample is condensed onto a cold window (e.g., a CsI or silicon window) in a cryostat and then annealed to obtain a crystalline solid.

-

Instrumentation:

-

Infrared Spectroscopy: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used. For the far-infrared region (typically below 400 cm⁻¹), a spectrometer equipped with a Mylar beamsplitter, a solid-state detector (e.g., a silicon bolometer), and a suitable source is required. Mid-infrared spectra (4000-400 cm⁻¹) are recorded using a standard Globar source, KBr beamsplitter, and a DTGS detector.

-

Raman Spectroscopy: A Raman spectrometer equipped with a continuous-wave laser (e.g., an argon-ion laser operating at 514.5 nm or a diode laser at 785 nm) for excitation. The scattered light is collected at a 90° angle and analyzed by a monochromator and a sensitive detector (e.g., a CCD camera).

-

-

Data Acquisition: Spectra are typically recorded at room temperature for the fluid phases and at cryogenic temperatures (e.g., liquid nitrogen temperature) for the solid phase. For temperature-dependent studies to determine enthalpy differences, Raman spectra of the liquid phase are recorded over a range of temperatures (e.g., from ambient to elevated temperatures), and the relative intensities of vibrational bands corresponding to different conformers are measured.[4]

Computational Protocols

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is utilized.

-

Initial Geometry: An initial guess for the geometry of each conformer (e.g., equatorial-gauche, axial-gauche) is built using a molecular modeling program like Avogadro or GaussView.

-

Geometry Optimization and Frequency Calculations: The geometries of the conformers are optimized to find the local minima on the potential energy surface. This is typically performed using Møller-Plesset perturbation theory to the second order (MP2) with a Pople-style basis set such as 6-31G*.[4] The Opt keyword is used for optimization. Following optimization, vibrational frequencies are calculated at the same level of theory (Freq keyword) to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

-

Energy Profile and Transition State Search: To determine the barrier to interconversion (e.g., equatorial to axial), a potential energy surface scan is performed along the relevant coordinate (e.g., the ring puckering coordinate). The transition state structure is then located using a transition state search algorithm (e.g., Opt=TS or QST2/QST3 in Gaussian). The transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate relative energies.

Visualization of Conformational Pathways

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and interconversions in this compound.

References

- 1. Infrared and Raman spectra, conformational stability, ab initio calculations of structure, and vibrational assignment of ethynylmethyl cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

quantum chemical calculations for ethylcyclobutane

An In-depth Technical Guide to the Quantum Chemical Calculations of Ethylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and thermodynamic properties of this compound. By leveraging computational methodologies, a deeper understanding of its conformational landscape and energetic profile can be achieved, which is crucial for its application in various chemical and pharmaceutical contexts.

Conformational Analysis of this compound

The non-planar, or "puckered," nature of the cyclobutane ring, combined with the rotational freedom of the ethyl substituent, gives rise to several stable conformers of this compound. Quantum chemical calculations have been instrumental in identifying these conformers and determining their relative stabilities.

Spectroscopic evidence from mid-infrared, far-infrared, and Raman spectra indicates the coexistence of the equatorial-gauche, axial-gauche, and equatorial-cis conformers in the fluid phase. However, in the annealed solid phase, only the most stable equatorial-gauche rotamer is present[1].

The puckering of the cyclobutane ring is a key structural feature that alleviates torsional strain. In substituted cyclobutanes, the substituent can occupy either an equatorial or an axial position on the puckered ring[1].

Conformational Isomers

The primary conformers of this compound are defined by the position of the ethyl group on the puckered cyclobutane ring (equatorial vs. axial) and the torsion angle of the ethyl group (gauche vs. cis/anti).

-

Equatorial-gauche: The ethyl group is in an equatorial position, and the C-C bond of the ethyl group is gauche with respect to the C-C bond of the ring. This is the most stable conformer[1].

-

Axial-gauche: The ethyl group is in an axial position, with a gauche orientation.

-

Equatorial-cis: The ethyl group is in an equatorial position, with a cis (or anti) orientation.

The following diagram illustrates the relationship between the key conformers of this compound.

Relative Energies of Conformers

Ab initio calculations have quantified the energy differences between the stable conformers of this compound. The equatorial conformation is more stable than the axial conformation by 188 cm-1 (538 cal/mol or 0.54 kcal/mol)[1]. The barrier for the equatorial to axial conversion is 531 cm-1 (1.52 kcal/mol)[1].

| Conformer | Relative Energy (kcal/mol) |

| Equatorial-gauche | 0 (Most Stable) |

| Axial-gauche | 0.54[1] |

| Equatorial-cis | Higher in energy |

Computational Methodology

The conformational analysis and thermochemical data for this compound are determined using various quantum chemical methods. A typical workflow for these calculations is outlined below.

Experimental Protocols

A common computational approach for studying molecules like this compound involves ab initio calculations. For instance, complete equilibrium geometries can be determined for all stable conformations using Hartree-Fock gradient calculations with a 4-21 basis set, sometimes augmented with d functions for heteroatoms[1].

More advanced and accurate results can be obtained using Density Functional Theory (DFT) methods, such as B3LYP, with larger basis sets like 6-31G(d,p) or 6-311++G(d,p)[1].

Protocol for Geometry Optimization and Frequency Calculation:

-

Initial Structure Generation: An initial 3D structure of the desired this compound conformer is generated.

-

Geometry Optimization: The geometry of the initial structure is optimized to find a local minimum on the potential energy surface. This is typically done using a gradient-based optimization algorithm.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. These frequencies can also be used to compute zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single Point Energy Calculation: For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more computationally expensive level of theory or a larger basis set.

Thermochemical Data

Quantum chemical calculations, in conjunction with statistical mechanics, can provide accurate thermochemical data. The NIST Chemistry WebBook is a valuable resource for experimentally derived thermochemical data for this compound[2][3].

| Property | Value | Units |

| Molecular Formula | C₆H₁₂ | - |

| Molecular Weight | 84.1595 | g/mol |

| Enthalpy of Formation (gas, 298.15 K) | -33.5 ± 1.0 | kJ/mol |

| Standard Molar Entropy (gas, 298.15 K) | 334.8 ± 2.1 | J/mol·K |

| Molar Heat Capacity (gas, 298.15 K) | 122.8 | J/mol·K |

Data sourced from the NIST Chemistry WebBook.

Vibrational Frequencies

Vibrational frequency calculations are crucial for confirming the nature of stationary points on the potential energy surface and for comparing computational results with experimental spectroscopic data. The calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the chosen computational method[1].

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| CH₂ wag | ... | ... |

| Ring Puckering | ... | ... |

| Ethyl Group Torsion | ... | ... |

| ... | ... | ... |

This table is a template for comparing calculated and experimental vibrational frequencies.

Conclusion

Quantum chemical calculations provide a powerful framework for investigating the conformational preferences and thermochemical properties of this compound. These computational studies have revealed the existence of multiple stable conformers, with the equatorial-gauche form being the most stable. The calculated energy differences and rotational barriers are in good agreement with experimental findings. The methodologies and data presented in this guide serve as a valuable resource for researchers in chemistry and drug development, enabling a more profound understanding of the behavior of this and related cyclic molecules.

References

The Enigmatic Presence of Ethylcyclobutane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are a diverse array of carbon-based chemicals that readily evaporate at room temperature. In the plant kingdom, they play crucial roles in communication, defense, and reproduction. Among the vast spectrum of plant-emitted volatiles, the presence of small cyclic hydrocarbons such as ethylcyclobutane is an intriguing and underexplored area of research. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, details plausible experimental protocols for its detection and analysis, and explores hypothetical biosynthetic pathways. While quantitative data remains elusive in the current body of scientific literature, this guide aims to equip researchers with the foundational knowledge and methodological insights necessary to advance the study of this unique plant metabolite.

Natural Occurrence of this compound in Plants

This compound has been identified as a volatile component in a limited number of plant species, primarily within the Allium and Prunus genera. The available data on its occurrence is qualitative, and to date, no studies have reported the quantitative concentration of this compound in plant tissues or their headspace.

Table 1: Documented Natural Occurrence of this compound in Plant Species

| Family | Genus | Species | Common Name | Plant Part(s) |

| Amaryllidaceae | Allium | cepa | Onion | Bulb |

| Rosaceae | Prunus | armeniaca | Apricot | Flower |

| Rosaceae | Prunus | avium | Sweet Cherry | Flower |

| Rosaceae | Prunus | domestica | European Plum | Flower |

| Rosaceae | Prunus | persica | Peach | Flower |

| Rosaceae | Pyrus | communis | Common Pear | Flower |

Note: The data presented is based on qualitative identification and does not imply the relative abundance of this compound in these species.

Experimental Protocols for the Analysis of this compound

The detection and analysis of this compound from plant matrices typically involve the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique for extracting volatiles from the headspace of a sample.

Detailed Methodology for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

This protocol is a composite methodology based on established procedures for analyzing volatile compounds in Allium and Prunus species[1][2][3][4].

1. Sample Preparation:

-

For floral tissues (Prunus spp.), fresh flowers should be collected at the time of maximal fragrance emission (e.g., midday). A known weight of fresh petals (e.g., 1-2 g) is placed in a headspace vial (e.g., 20 mL).

-

For bulb tissues (Allium cepa), a fresh onion bulb is minced to maximize the release of volatiles. A known weight of the minced tissue (e.g., 1-2 g) is placed in a headspace vial. To enhance the release of volatiles from the matrix, an aqueous salt solution can be added. For instance, 5 mL of a saturated NaCl solution can be added to the vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for volatile and semi-volatile compounds.

-

Equilibration and Extraction: The sealed vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 20-40 minutes) under continued agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption of the analytes in splitless mode.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of volatiles.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Oven Temperature Program: A typical temperature program would be: start at 40°C (hold for 2-5 min), ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C (hold for 5 min).

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-